molecular formula C19H25NO3 B13460806 Benzyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate

Benzyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B13460806
M. Wt: 315.4 g/mol
InChI Key: CCTSTALLVSSGPR-UHFFFAOYSA-N
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Description

Benzyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique molecular architecture, which includes a bicyclo[3.1.1]heptane core. Such structures are often found in bioactive natural products and drug candidates, making this compound of significant interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the rapid and enantioselective formation of the bicyclo[3.1.1]heptane scaffold from simple starting materials under mild conditions . The reaction conditions often involve the use of a chiral tertiary amine as the catalyst, which facilitates the hydrogen bond catalysis necessary for the cycloaddition .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of organocatalysis and enantioselective synthesis are likely employed on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Benzyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Benzyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The bicyclic structure allows for precise binding to enzymes and receptors, potentially modulating their activity. The hydroxymethyl and carboxylate groups may participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to its specific combination of functional groups and bicyclic structure.

Properties

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

benzyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate

InChI

InChI=1S/C19H25NO3/c21-14-18-10-19(11-18,16-7-4-8-16)13-20(12-18)17(22)23-9-15-5-2-1-3-6-15/h1-3,5-6,16,21H,4,7-14H2

InChI Key

CCTSTALLVSSGPR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C23CC(C2)(CN(C3)C(=O)OCC4=CC=CC=C4)CO

Origin of Product

United States

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